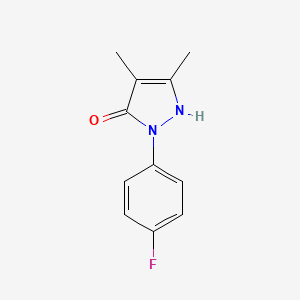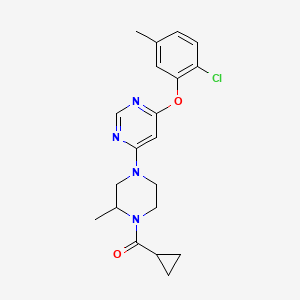![molecular formula C26H33N3O3 B14962366 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a quinoline and piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and piperazine intermediates, followed by their coupling through a series of condensation and substitution reactions.
-
Preparation of Quinoline Intermediate:
Starting Material: 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reaction Conditions: The quinoline intermediate is synthesized through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.
-
Preparation of Piperazine Intermediate:
Starting Material: 2-methoxyphenylpiperazine
Reaction Conditions: The piperazine intermediate is prepared by reacting 2-methoxyaniline with ethylene glycol in the presence of a dehydrating agent.
-
Coupling Reaction:
Reaction Conditions: The final coupling of the quinoline and piperazine intermediates is achieved through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can result in the formation of dihydroquinoline derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the quinoline or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Halogenated quinoline or piperazine derivatives
科学的研究の応用
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
Potential Use: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies:
Research Focus: Studies focus on its binding affinity to various biological targets, including enzymes and receptors, to understand its mechanism of action.
-
Industrial Applications:
Use in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
作用機序
The mechanism of action of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.
類似化合物との比較
- 1-(2,2,4-Trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
- 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
Comparison:
- Structural Differences: The presence of different substituents on the quinoline or piperazine rings can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The methoxy groups in 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one contribute to its unique electronic and steric properties, influencing its binding affinity and selectivity for specific molecular targets.
This detailed article provides a comprehensive overview of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H33N3O3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O3/c1-19-17-26(2,3)29(23-16-20(31-4)10-11-21(19)23)25(30)18-27-12-14-28(15-13-27)22-8-6-7-9-24(22)32-5/h6-11,16-17H,12-15,18H2,1-5H3 |
InChIキー |
CSGDMEKKEVJHHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)


![9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962315.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)
